4-CHLORO-N-(3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-Chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro group, a nitro group, a trifluoromethyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a catalyst.
Sulfonamidation: The sulfonamide group is typically introduced by reacting the aromatic compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on biological systems.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzene-1-sulfonamide: This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
4-Nitrochlorobenzene: Similar in structure but lacks the sulfonamide and trifluoromethyl groups.
Trifluoromethylbenzene: Similar in structure but lacks the nitro and sulfonamide groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-N-[3-[4-nitro-2-(trifluoromethyl)anilino]propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O4S/c17-11-2-5-13(6-3-11)28(26,27)22-9-1-8-21-15-7-4-12(23(24)25)10-14(15)16(18,19)20/h2-7,10,21-22H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTYXZVEOOZJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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